3-Buten-1-one, 1-(4-methoxyphenyl)-
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Overview
Description
1-(4-Methoxyphenyl)but-3-en-1-one is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butenone chain
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)but-3-en-1-one typically involves an aldol condensation reaction. This reaction is carried out between p-anisaldehyde (4-methoxybenzaldehyde) and acetone under basic conditions. The procedure involves dissolving p-anisaldehyde in acetone and adding a solution of potassium hydroxide in water. The mixture is stirred, and water is added to precipitate the product, which is then filtered, washed, and recrystallized from ethanol .
Chemical Reactions Analysis
1-(4-Methoxyphenyl)but-3-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl group to saturated alcohols or alkanes.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Addition: The double bond in the butenone chain can participate in addition reactions with various reagents, forming different addition products
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like Grignard reagents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Methoxyphenyl)but-3-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various fine chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)but-3-en-1-one involves its interaction with various molecular targets and pathways. For instance, it can act as an electrophile in Michael addition reactions, where it reacts with nucleophiles to form new carbon-carbon bonds. Additionally, its methoxy group can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)but-3-en-1-one can be compared with other similar compounds, such as:
1-(4-Hydroxyphenyl)but-3-en-1-one: This compound has a hydroxy group instead of a methoxy group, which affects its reactivity and solubility.
1-(4-Methylphenyl)but-3-en-1-one: The presence of a methyl group instead of a methoxy group changes the compound’s electronic properties and reactivity.
1-(4-Chlorophenyl)but-3-en-1-one: The chloro group introduces different steric and electronic effects, influencing the compound’s chemical behavior .
These comparisons highlight the unique properties of 1-(4-methoxyphenyl)but-3-en-1-one, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
85234-21-5 |
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Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)but-3-en-1-one |
InChI |
InChI=1S/C11H12O2/c1-3-4-11(12)9-5-7-10(13-2)8-6-9/h3,5-8H,1,4H2,2H3 |
InChI Key |
ASNMYXOVZLSHRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC=C |
Origin of Product |
United States |
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